Product packaging for 5-Ethyl-2-fluoroaniline(Cat. No.:CAS No. 1583-89-7)

5-Ethyl-2-fluoroaniline

Cat. No.: B3048148
CAS No.: 1583-89-7
M. Wt: 139.17 g/mol
InChI Key: CJAQFCOXWCJXNE-UHFFFAOYSA-N
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Description

Contextualization of 5-Ethyl-2-fluoroaniline within Advanced Fluoroaromatic Chemistry

Within the broader family of fluoroaromatics, this compound holds a specific position. Its structure, featuring both an ethyl group and a fluorine atom on the aniline (B41778) ring, allows for a nuanced exploration of substituent effects on the chemical behavior of the molecule. The presence of the electron-donating ethyl group and the electron-withdrawing fluorine atom creates a distinct electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations. Researchers in advanced fluoroaromatic chemistry study compounds like this compound to understand the interplay of different functional groups and their impact on the synthesis of more complex molecules. vt.edu The specific substitution pattern of this compound makes it a useful intermediate in the synthesis of targeted compounds with desired properties.

Overview of Research Trajectories in Fluoroaniline (B8554772) Derivatives

The academic interest in fluoroaniline derivatives has spurred diverse research trajectories. A significant area of focus is the development of novel synthetic methodologies to access these compounds efficiently and with high selectivity. rsc.org This includes exploring new catalytic systems and reaction conditions for the introduction of fluorine into the aniline scaffold. mdpi.com

Another major research avenue involves the use of fluoroaniline derivatives as precursors for the synthesis of biologically active molecules. researchgate.netnih.govresearchgate.net The unique properties conferred by the fluorine atom are often exploited to enhance the pharmacological profiles of potential drug candidates. nih.gov For instance, studies have explored the incorporation of fluoroaniline moieties into compounds designed as anticancer agents. researchgate.netnih.govresearchgate.net

Furthermore, the impact of fluorine substitution on the material properties of polymers and dyes is an active area of investigation. rsc.org The introduction of fluorine can enhance thermal stability, alter electronic properties, and modify the optical characteristics of materials. Research in this area aims to develop new materials with tailored functionalities for a range of applications.

Physicochemical Properties of this compound

The fundamental characteristics of this compound are defined by its physicochemical properties. These properties are crucial for its handling, reactivity, and application in chemical synthesis.

PropertyValue
Molecular Formula C8H10FN
Molecular Weight 139.17 g/mol
SMILES Code NC1=CC=C(CC)C=C1F
InChI Key CORZDGJEVGIUAR-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 26.02 Ų
Consensus Log Po/w 2.29

This data is compiled from various chemical databases and may have slight variations depending on the source and calculation method. ambeed.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FN B3048148 5-Ethyl-2-fluoroaniline CAS No. 1583-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAQFCOXWCJXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442640
Record name 2-fluoro-5-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1583-89-7
Record name 2-fluoro-5-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformative Potential of 5 Ethyl 2 Fluoroaniline

Electrophilic Aromatic Substitution Reactions of the Fluoroaniline (B8554772) Ring

The benzene (B151609) ring of 5-Ethyl-2-fluoroaniline is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to the functionalization of aromatic compounds. The existing substituents—the activating amino and ethyl groups, and the deactivating but ortho-, para-directing fluorine atom—collectively influence the position of incoming electrophiles. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The ethyl group is a weak activating group, also directing ortho and para. Conversely, the fluorine atom is a deactivating group but also directs ortho and para. The interplay of these electronic and steric effects determines the regioselectivity of reactions such as nitration, halogenation, and sulfonation. evitachem.comsmolecule.com For instance, in related fluoroanilines, the amino group's directing effect is often dominant, guiding substitution to the positions ortho and para to it. smolecule.com

Nucleophilic Substitution Reactions Involving the Amine Nitrogen

The amino group of this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. savemyexams.com This characteristic allows it to participate in nucleophilic substitution reactions with various electrophiles. evitachem.com For example, it can react with acyl chlorides or anhydrides in acylation reactions to form the corresponding amides. Similarly, it can undergo alkylation with alkyl halides. However, the direct alkylation of anilines can sometimes lead to multiple substitutions, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, making it a less efficient method for producing primary amines if not carefully controlled. savemyexams.comlibretexts.org The nucleophilicity of the amine can be influenced by the electronic nature of the other substituents on the aromatic ring. evitachem.com

Transition Metal-Catalyzed Coupling Reactions for Complex Structure Elaboration

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate in this context.

The Suzuki-Miyaura coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate, is a cornerstone of modern organic synthesis for forming C-C bonds. fishersci.co.uklibretexts.org While this compound itself would not be the halide component, it can be transformed into an aryl halide or triflate, or alternatively into an organoboron derivative, to participate in such couplings. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. fishersci.co.uk

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between aryl halides or pseudohalides and amines. organic-chemistry.orgnumberanalytics.com this compound can serve as the amine coupling partner, reacting with various aryl halides to produce diarylamines. This reaction has broad applications in the synthesis of pharmaceuticals and functional materials. numberanalytics.com The efficiency of these couplings often depends on the choice of palladium catalyst, ligand, and base. organic-chemistry.orgnih.gov

Beyond the well-established Suzuki-Miyaura and Buchwald-Hartwig reactions, other transition metals like nickel and copper are also employed to mediate C-C and C-heteroatom bond formations. acs.orguni-regensburg.de Nickel catalysts, for instance, can be effective in cross-coupling reactions, sometimes offering different reactivity or being more cost-effective than palladium. rsc.org Copper-catalyzed reactions are also prevalent, particularly for C-N and C-O bond formation. acs.org These alternative metal-mediated transformations expand the synthetic chemist's toolbox for modifying structures like this compound, enabling the synthesis of a diverse array of complex molecules. diva-portal.orgescholarship.org

Suzuki-Miyaura and Buchwald-Hartwig Type Couplings

Regioselective Carbon-Fluorine Bond Activation and Functionalization Strategies

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation and functionalization a significant challenge in organic chemistry. researchgate.net However, recent advances have provided strategies to achieve this, opening up new avenues for the transformation of fluoroaromatic compounds.

The activation of C-F bonds in fluoroaromatics can be achieved through various transition-metal-free and metal-mediated pathways. scispace.commdpi.com Mechanistic studies on ortho-fluoroanilines have shown that C-F bond activation can be directed by the amino group. vt.edu For example, reactions with certain transition metal reagents can lead to the regioselective substitution of a fluorine atom ortho to the amino group. vt.edu The proposed mechanisms often involve a metal-mediated nucleophilic aromatic substitution (SNAr) type pathway. vt.edu In some cases, intramolecular interactions, such as those involving lithium and fluorine, can promote the cross-coupling reaction. researchgate.netmdpi.com Understanding these mechanisms is crucial for developing new and efficient methods for the selective functionalization of the C-F bond in molecules like this compound. acs.org

Compound Names

Role of Transition Metal Reagents in C-F Functionalization Processes

The functionalization of the carbon-fluorine (C-F) bond in fluoroaromatic compounds is a significant challenge in synthetic chemistry due to the high bond dissociation energy of the C-F bond. However, transition metal-mediated activation provides a pathway to transform these inert bonds into more valuable chemical functionalities. In the context of ortho-fluoroanilines, such as this compound, transition metal reagents can facilitate nucleophilic aromatic substitution (SNAr) type reactions.

Research into the reactivity of o-fluoroanilines with transition metal reagents has demonstrated the potential for C-F bond activation. For instance, studies on various fluorinated anilines with stoichiometric amounts of tetrakis(dimethylamido)titanium(IV) (Ti(NMe2)4) have shown that defluoroamination can occur at the fluorine atom positioned ortho to the amine group. vt.edu This process is believed to proceed through a metal-mediated SNAr-based mechanism. vt.edu The reactivity of the C-F bond is influenced by the electronic properties of the aromatic ring; increased fluorination on the ring generally leads to enhanced reactivity. vt.edu

While specific studies detailing the C-F functionalization of this compound are not extensively documented in the reviewed literature, the general principles observed for o-fluoroanilines can be extrapolated. The presence of the electron-donating ethyl group at the para-position to the fluorine atom in this compound might slightly deactivate the ring towards nucleophilic attack compared to more electron-deficient systems. Nevertheless, the ortho-amino group is expected to play a crucial directing and activating role in transition metal-mediated C-F bond cleavage.

The general transformation for the defluoroamination of an o-fluoroaniline is presented in the following table, which is based on reactions of similar substrates. vt.edu

Table 1: Representative Transition-Metal-Mediated C-F Functionalization of o-Fluoroanilines

Substrate FamilyReagentProduct TypeTypical ConditionsProposed Mechanism
o-FluoroanilinesTi(NMe2)4o-Phenylenediamine derivativesMesitylene, 120 °C, 23 hMetal-mediated SNAr

The turnover of these reactions to develop a catalytic system presents challenges, primarily due to the strength of the resulting metal-fluorine bond. vt.edu Overcoming this often requires the use of a fluorophilic co-catalyst to abstract the fluoride (B91410) ion from the transition metal center, thereby regenerating the active catalyst. vt.edu

Condensation Reactions for the Formation of Schiff Bases and Related Structures

The primary amino group of this compound is a versatile functional handle for various chemical transformations, most notably condensation reactions with aldehydes and ketones to form Schiff bases (or imines). These reactions are fundamental in organic synthesis and are widely employed for the preparation of ligands for metal complexes, as well as intermediates for the synthesis of biologically active compounds and dyes. ekb.egekb.egjmchemsci.com

The formation of a Schiff base from this compound involves the nucleophilic attack of the amino group on the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. This reaction is typically catalyzed by an acid, though base catalysis has also been reported. researchgate.net The reaction is generally carried out in a suitable solvent, such as ethanol, and may require heating under reflux to proceed to completion. ekb.egjmchemsci.com

The general scheme for the synthesis of Schiff bases from this compound is as follows:

This compound + Aldehyde/Ketone ⇌ Schiff Base + Water

A variety of aldehydes and ketones can be used in this reaction, leading to a diverse range of Schiff base structures. The electronic and steric properties of the carbonyl compound can influence the reaction rate and the stability of the resulting imine. Aromatic aldehydes are commonly used, often leading to stable, crystalline products. jmchemsci.com

The following interactive table provides representative examples of Schiff base formation using substituted anilines, which illustrates the scope of this reaction.

Table 2: Examples of Schiff Base Synthesis from Substituted Anilines

Aniline (B41778) DerivativeCarbonyl CompoundCatalyst/ConditionsProduct TypeReference
Substituted AnilinesVanillinGlacial Acetic Acid, Ethanol, RefluxAromatic Schiff Base ekb.egekb.eg
Substituted AnilinesGlyoxalGlacial Acetic Acid, Ethanol, RefluxBis-Schiff Base ekb.egekb.eg
Chloro-substituted AnilinesAcetophenoneNot specified in abstractAromatic Schiff Base
3-Chloro-4-fluoroanilineVarious BenzaldehydesWater-based, Microwave, or GrindstoneHalogenated Aromatic Schiff Base researchgate.net
2,5-DichloroanilineSalicylaldehydeGlacial Acetic Acid, Ethanol, RefluxHalogenated Aromatic Schiff Base jmchemsci.com

These examples demonstrate the versatility of the condensation reaction for creating a wide array of Schiff bases from substituted anilines like this compound. The choice of the carbonyl partner and reaction conditions allows for the fine-tuning of the properties of the final product for various applications in materials science and medicinal chemistry. nih.gov

Advanced Structural Elucidation and Solid State Characterization of 5 Ethyl 2 Fluoroaniline and Its Derivatives

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the solid-state characterization of crystalline materials such as 5-Ethyl-2-fluoroaniline and its derivatives. ucmerced.edu This method provides a unique "fingerprint" of a crystalline solid, enabling identification, purity assessment, and the study of polymorphic forms. creative-biostructure.com The diffraction pattern, a plot of signal intensity versus the diffraction angle (2θ), is a direct consequence of the crystal lattice structure. ucmerced.edu

In the context of this compound, PXRD is crucial for quality control in its synthesis and manufacturing processes. It ensures batch-to-batch consistency by verifying the crystalline phase of the final product. units.it Any variation in the crystal structure, which could arise from different manufacturing conditions, would be readily detectable as a change in the PXRD pattern. units.it Furthermore, the technique can be used to identify and quantify crystalline impurities within a sample. mdpi.com

One of the most critical applications of PXRD in the study of this compound and its derivatives is the investigation of polymorphism. creative-biostructure.comnews-medical.net Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. science.gov These different forms, or polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which are critical in various applications, particularly in the pharmaceutical industry. creative-biostructure.comresearchgate.net

The discovery and characterization of polymorphs of this compound derivatives are essential. Each polymorph will produce a unique PXRD pattern, allowing for its unambiguous identification. americanpharmaceuticalreview.com For instance, studies on other aniline (B41778) derivatives have successfully used PXRD to determine their crystal systems and unit cell parameters. cambridge.orgcambridge.org Similarly, variable temperature PXRD (VT-PXRD) can be employed to study phase transitions between polymorphs as a function of temperature, providing information on their relative stabilities. americanpharmaceuticalreview.com

While specific experimental PXRD data for this compound is not publicly available, the following table illustrates a hypothetical PXRD pattern for a crystalline form of the compound. This demonstrates the type of data obtained from such an analysis, which includes the 2θ angle, the corresponding d-spacing calculated using Bragg's Law (nλ = 2d sinθ), and the relative intensity of the diffraction peaks.

Hypothetical Powder X-ray Diffraction Data for a Crystalline Form of this compound

2θ (°)d-spacing (Å)Relative Intensity (%)
8.510.4065
12.27.25100
15.85.6040
17.15.1880
20.34.3755
24.53.6390
26.03.4275
28.93.0930

This table is for illustrative purposes only and does not represent experimentally determined data for this compound.

Comprehensive Spectroscopic Analysis of 5 Ethyl 2 Fluoroaniline and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the magnetic properties of atomic nuclei, which in turn reveals the structure, dynamics, and chemical environment of molecules. For 5-Ethyl-2-fluoroaniline, proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR are particularly informative.

Proton (¹H) NMR Spectroscopy for Structural Confirmation and Proton Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the protons of the ethyl group. doi.org

The aromatic region will display complex splitting patterns due to the coupling between adjacent protons and the fluorine atom. The electron-donating amino group and the electron-withdrawing fluorine atom influence the chemical shifts of the aromatic protons. Typically, protons on a benzene (B151609) ring appear in the range of 6.5-8.0 ppm.

The ethyl group will present two characteristic signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other. The methylene protons are expected around 2.58 ppm, while the methyl protons appear further upfield at approximately 1.22 ppm. analis.com.my The amino group protons usually appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Proton EnvironmentExpected Chemical Shift (δ) [ppm]Multiplicity
Aromatic-H6.7 - 7.2Multiplet
Amine-NH₂Variable (Broad Signal)Singlet (broad)
Methylene-CH₂~2.58Quartet (q)
Methyl-CH₃~1.22Triplet (t)

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon. The carbon atom bonded to the highly electronegative fluorine atom (C-F) will experience a significant downfield shift and will appear as a doublet due to carbon-fluorine coupling. mdpi.com The aromatic carbons generally resonate in the region of 110-160 ppm. The carbons of the ethyl group will appear in the aliphatic region of the spectrum, with the methylene carbon (-CH₂) around 27.9 ppm and the methyl carbon (-CH₃) at approximately 15.9 ppm. analis.com.my

Carbon EnvironmentExpected Chemical Shift (δ) [ppm]
C-F~155 (doublet)
C-NH₂~141
Aromatic C-H115 - 128
Aromatic C-C₂H₅~135
Methylene-CH₂~27.9
Methyl-CH₃~15.9

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. researchgate.net The chemical shift of the fluorine atom is very sensitive to its electronic environment, spanning a large range which allows for clear distinction between different fluorine atoms in a molecule. researchgate.netnih.gov For 2-fluoroaniline (B146934) derivatives, the ¹⁹F NMR signal provides direct evidence of the fluorine substitution. The chemical shift for a fluorine atom attached to an aromatic ring in compounds like fluoroanilines typically appears in a specific region of the spectrum, providing unambiguous confirmation of its presence. researchgate.netspectrabase.com

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, as each group has characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The primary amine (-NH₂) group will show two distinct stretching vibrations in the 3200-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears at slightly lower frequencies, between 2800 and 3000 cm⁻¹. The C-N stretching vibration of the aromatic amine is expected around 1270-1340 cm⁻¹. A key feature will be the C-F stretching vibration, which is typically strong and found in the 1100-1250 cm⁻¹ region. researchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3200 - 3500
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-HC-H Stretch2800 - 3000
Aromatic AmineC-N Stretch1270 - 1340
FluoroaromaticC-F Stretch1100 - 1250

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FT-IR. While FT-IR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve a change in the polarizability of the molecule are typically strong in the Raman spectrum, whereas asymmetric vibrations are often stronger in the IR spectrum. americanpharmaceuticalreview.com For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-C stretching of the ethyl group. The vibrational spectra of related molecules like 4-chloro-2-fluoroaniline (B1294793) have been studied using both FT-IR and FT-Raman to achieve a complete vibrational analysis. researchgate.netscirp.org

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy, which examines the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light, is a fundamental tool for characterizing the electronic structure of aromatic compounds like this compound. The position and intensity of absorption bands are highly sensitive to the molecular structure, particularly the nature and position of substituents on the aniline (B41778) ring, which modify the conjugated π-electron system.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy of aniline and its derivatives is characterized by electronic transitions involving the π-electron system of the benzene ring and the non-bonding (n) electrons of the amino group. Typically, aromatic compounds exhibit two primary types of absorption bands: the E-band (ethylenic) and the B-band (benzenoid), which arise from π→π* transitions. The presence of the amino group introduces the possibility of n→π* transitions, where a non-bonding electron from the nitrogen is promoted to an antibonding π* orbital. researchgate.netunits.it

In aniline, these transitions are influenced by the interaction of the nitrogen lone pair with the aromatic ring. For this compound, the electronic properties are further modulated by the substituents. The ethyl group (-CH₂CH₃) at the 5-position is a weak electron-donating group (EDG) through an inductive effect, while the fluorine atom at the 2-position is a strong electron-withdrawing group (EWG) due to its high electronegativity, although it also possesses a +M (mesomeric) effect by donating its lone pair electrons to the ring. The interplay of these electronic effects dictates the energy of the molecular orbitals and, consequently, the absorption wavelengths.

Theoretical and experimental studies on substituted anilines show that the nature and position of substituents significantly shift the absorption maxima (λ_max). acs.orguchile.cl Electron-donating groups generally cause a bathochromic shift (to longer wavelengths) and an increase in molar absorptivity (hyperchromic effect), while electron-withdrawing groups can cause either a bathochromic or hypsochromic (to shorter wavelengths) shift depending on their position and interaction with other functional groups. uchile.cl For fluoroaniline (B8554772) isomers, theoretical studies using methods like Density Functional Theory (DFT) help predict UV-Vis spectra and understand the electronic transitions. dergipark.org.tr

The table below summarizes typical UV-Vis absorption data for aniline and related substituted compounds to provide context for the expected spectral characteristics of this compound.

CompoundSolventλ_max (nm) for B-bandε (M⁻¹cm⁻¹)λ_max (nm) for E-bandε (M⁻¹cm⁻¹)
Aniline Hexane2872,6002359,400
2-Fluoroaniline Ethanol~285-~240-
3-Fluoroaniline Ethanol~290-~245-
4-Fluoroaniline (B128567) Ethanol~295-~240-
N-Ethylaniline Ethanol~295~1,800~245~12,000

Note: Data is compiled from various spectroscopic sources and theoretical calculations for illustrative purposes. Exact values for this compound would require experimental measurement.

Fluorescence and Emission Spectroscopy for Optical Properties

Fluorescence spectroscopy provides insights into the excited state properties of molecules. Upon absorbing light and reaching an excited electronic state, a molecule can return to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift).

The fluorescence properties of aniline derivatives are highly dependent on their molecular structure and environment. The presence of both electron-donating and electron-withdrawing groups can create an intramolecular charge transfer (ICT) character in the excited state, which often enhances fluorescence. In the case of this compound, the combination of the amino, ethyl, and fluoro groups influences its emission properties.

Studies on related compounds, such as 5-bromo-2-fluoroaniline, have shown their utility as fluorescent probes, indicating that fluoroaniline scaffolds can exhibit significant fluorescence. biosynth.com The quantum yield, a measure of the efficiency of the fluorescence process, is sensitive to factors like solvent polarity and the potential for hydrogen bonding. researchgate.net For many substituted anilines, the fluorescence quantum yields are often higher in non-polar solvents. researchgate.net The specific emission wavelength and intensity for this compound would depend on the balance of the inductive and mesomeric effects of its substituents and the solvent used for analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula C₈H₁₀FN), the exact mass is approximately 139.08 Da.

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) peak would be observed at m/z 139. As an odd-electron species containing one nitrogen atom, this molecular ion abides by the Nitrogen Rule, having an odd nominal mass. libretexts.org The subsequent fragmentation of the molecular ion provides structural information. Characteristic fragmentation patterns for N-alkylanilines and halogenated aromatic compounds would be expected. libretexts.orgresearchgate.net

Key fragmentation pathways for this compound would likely include:

Loss of a methyl radical (•CH₃): A primary fragmentation for ethyl-substituted aromatics is the cleavage of the benzylic C-C bond, leading to a [M-15]⁺ ion (m/z 124).

Loss of an ethyl radical (•C₂H₅): Cleavage of the bond between the ring and the ethyl group is less common than benzylic cleavage but can result in a [M-29]⁺ ion (m/z 110).

Loss of hydrogen cyanide (HCN): A common fragmentation for anilines involves the expulsion of HCN from the ring, leading to a [M-27]⁺ ion.

Loss of hydrogen fluoride (B91410) (HF): The loss of HF is a characteristic fragmentation process for fluoroanilines, often involving the amino hydrogen. researchgate.netresearchgate.net

The table below outlines the expected major fragments for this compound in an EI-MS spectrum.

Fragment IonProposed Structure/Lossm/z (Nominal)
[C₈H₁₀FN]⁺˙ Molecular Ion139
[C₇H₇FN]⁺ Loss of •CH₃ from ethyl group124
[C₆H₅FN]⁺˙ Loss of C₂H₄ (ethene) via rearrangement111
[C₆H₄F]⁺ Loss of •NH₂ and C₂H₄95

Note: The relative intensities of these peaks would depend on the ionization energy and the stability of the resulting fragments.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. gumed.edu.plcern.ch XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material being analyzed. cern.ch

For this compound, an XPS analysis would confirm the presence of Carbon (C), Nitrogen (N), and Fluorine (F). High-resolution spectra of the C 1s, N 1s, and F 1s regions would provide detailed information about the chemical bonding environments.

C 1s Spectrum: The carbon spectrum would be deconvoluted into multiple peaks corresponding to the different chemical environments of the carbon atoms:

C-C and C-H bonds in the aromatic ring and the aliphatic ethyl group would appear at the lowest binding energy (~284.8-285.0 eV).

C-N bond of the aniline group would be shifted to a slightly higher binding energy (~286.0-286.5 eV).

C-F bond would exhibit a significant chemical shift to a higher binding energy (~287.0-288.0 eV) due to the high electronegativity of the fluorine atom.

N 1s Spectrum: A single peak corresponding to the amino (-NH₂) group would be expected in the range of 399.0-400.0 eV. Its precise position can give clues about intermolecular interactions like hydrogen bonding.

F 1s Spectrum: A sharp, intense peak around 686.0-687.0 eV would confirm the presence of the C-F bond.

The following table provides the expected binding energy ranges for the core levels of this compound.

Core LevelChemical BondExpected Binding Energy (eV)
C 1s C-C, C-H~285.0
C-N~286.3
C-F~287.5
N 1s C-NH₂~399.5
F 1s C-F~686.5

Note: Values are illustrative and based on typical data for organic functional groups. ntu.edu.tw Actual values may vary based on instrument calibration and sample charging.

Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the mass of a sample over time as the temperature changes. This technique provides information about the thermal stability and decomposition profile of materials. researchgate.net The TGA curve plots the percentage of weight loss against temperature.

The thermal stability of this compound is influenced by the strength of its chemical bonds. The aromatic ring itself is very stable. The C-F bond is one of the strongest single bonds in organic chemistry, and the presence of fluorine often increases the thermal stability of a molecule. qu.edu.qa For example, studies on poly(fluoroaniline) have demonstrated that it is thermally more stable than the parent polyaniline homopolymer. qu.edu.qaresearchgate.net

However, the ethyl group and the C-N bond represent potential sites for thermal decomposition to initiate. The decomposition of this compound would likely occur in one or more steps, with the initial weight loss corresponding to the cleavage of the substituents from the aromatic ring. The temperature at which significant weight loss begins (the onset temperature, or T_onset) is a key indicator of thermal stability.

Comparative TGA studies of halogenated anilines show that thermal stability is dependent on the type and position of the halogen substituent. mdpi.com For instance, chloro-substituted anilines have been shown to have higher thermal stability compared to the unsubstituted parent compound. mdpi.com It is expected that this compound would exhibit high thermal stability, likely decomposing at temperatures well above 200 °C.

The table below shows representative thermal stability data for related aniline compounds to contextualize the expected behavior of this compound.

CompoundAtmosphereOnset Decomposition Temp (T_onset) or T₅% (°C)
Poly(aniline) Nitrogen~250-300
Poly(3-fluoroaniline) Nitrogen>300
p-Toluidine Derivative Nitrogen~266
p-Chloroaniline Derivative Nitrogen>275

Note: Data is compiled from TGA studies on various aniline derivatives and polymers. researchgate.netqu.edu.qamdpi.com T₅% represents the temperature at which 5% weight loss occurs.

Computational Chemistry and Theoretical Investigations of 5 Ethyl 2 Fluoroaniline

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches

Quantum chemical calculations are fundamental to understanding the molecular properties of 5-Ethyl-2-fluoroaniline. Both DFT and HF methods are used to approximate the solutions to the Schrödinger equation for this multi-electron system. DFT, with its inclusion of electron correlation, often provides results that align closely with experimental data for a reasonable computational cost. The Hartree-Fock method, while being a more foundational ab initio approach, serves as a crucial baseline for more advanced calculations. Studies on similar fluoroaniline (B8554772) isomers have utilized these methods to investigate geometrical, vibrational, and electronic properties. researchgate.netresearchgate.net

The accuracy of quantum chemical calculations is highly dependent on the choice of the computational method and the basis set. For aniline (B41778) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice within the DFT framework, known for providing a good balance between accuracy and computational efficiency. acs.orgresearchgate.netlmaleidykla.lt

The 6-311++G(d,p) basis set is frequently employed for such calculations. This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital. The ++G part indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for accurately describing anions and weak, long-range interactions. The (d,p) signifies the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of electron orbitals and accounting for the anisotropic nature of chemical bonds. acs.orgresearchgate.net The combination of B3LYP with the 6-311++G(d,p) basis set has been shown to yield reliable results for the structural and electronic properties of related organic molecules. asianresassoc.orgnih.gov Validation of the chosen method is typically achieved by comparing calculated parameters with available experimental data from techniques like X-ray crystallography or microwave spectroscopy, as has been done for related fluoroaniline compounds. yorku.ca

Molecular Geometry Optimization and Structural Parameter Analysis

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy state of the molecule. diva-portal.org For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The result is a detailed, three-dimensional model of the molecule.

Table 1: Representative Theoretical Structural Parameters for Aniline Derivatives (Note: This table is illustrative and not specific to this compound, as such data was not found. The values are typical for similar structures calculated with DFT methods.)

Parameter Typical Bond Length (Å) Parameter Typical Bond Angle (°)
C-C (aromatic) 1.39 - 1.41 C-C-C (aromatic) 119 - 121
C-N 1.40 C-N-H 110 - 113
C-F 1.35 H-N-H 108 - 112

Electronic Structure and Properties

The electronic properties of a molecule, such as its reactivity and polarity, are determined by the arrangement and energies of its electrons. Computational methods provide essential tools for analyzing these characteristics.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of the molecule's chemical stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies higher reactivity. For related fluoroaniline isomers, DFT and HF methods have been used to calculate these energies. For example, studies on 5-nitro-2-fluoroaniline have reported HOMO-LUMO gaps calculated by both DFT and HF methods. researchgate.netresearchgate.net

Table 2: Illustrative HOMO-LUMO Data for Fluoroaniline Derivatives (Note: This table is illustrative and not specific to this compound. The values are based on calculations for related nitro-fluoroaniline isomers.)

Computational Method HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
DFT (for 5N2FA) researchgate.net - - 3.874

Molecular Electrostatic Potential Surface (MESP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MESP) analysis is a crucial computational tool used to predict the reactive behavior of a molecule by mapping the electrostatic potential onto the electron density surface. This map helps in identifying the regions that are susceptible to electrophilic and nucleophilic attacks.

In an MESP map, different colors represent varying levels of electrostatic potential. Typically, red-colored regions indicate a negative electrostatic potential, highlighting areas with high electron density that are prone to electrophilic attack. Conversely, blue-colored regions signify a positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. Green and yellow regions represent intermediate electrostatic potentials.

For aromatic amines like fluoroanilines, the MESP analysis reveals specific reactive sites. dergipark.org.trchemrxiv.org The most negative potential is generally located around the nitrogen atom of the amino group due to the presence of its lone pair of electrons, making it a primary site for electrophilic interaction. The fluorine atom, being highly electronegative, also contributes to the negative potential in its vicinity. The aromatic ring typically shows a distribution of potential, with the hydrogen atoms of the amino group and the C-H bonds exhibiting positive potential, marking them as sites for nucleophilic interaction. chemrxiv.orgbwise.kr

In the case of this compound, the MESP would be influenced by the interplay of the electron-donating amino and ethyl groups and the electron-withdrawing fluorine atom. The amino group is expected to be the most significant nucleophilic center. The fluorine atom and the π-system of the benzene (B151609) ring also contribute to the regions of negative potential. The hydrogen atoms of the amino group and the ethyl group would be the primary electrophilic sites.

Table 1: Predicted Reactive Sites in Fluoroaniline Isomers based on MESP Analysis

Region of MoleculePredicted Electrostatic PotentialType of Reactive Site
Nitrogen Atom (Amino Group)Highly Negative (Red)Electrophilic Attack
Fluorine AtomNegative (Red/Yellow)Electrophilic Attack
Aromatic Ring (π-system)Negative to Neutral (Yellow/Green)Electrophilic Attack
Amino Group HydrogensPositive (Blue)Nucleophilic Attack
Aromatic HydrogensSlightly Positive (Green/Blue)Nucleophilic Attack
Ethyl Group HydrogensPositive (Blue)Nucleophilic Attack

This table is a generalized prediction for fluoroaniline isomers based on established principles of MESP analysis. dergipark.org.trchemrxiv.orgbwise.kr

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insights into the distribution of electrons among the atoms. researchgate.net This analysis is helpful in understanding the electronic structure and reactivity of the molecule. However, it is known that the calculated charges can be sensitive to the basis set used in the computation. researchgate.net

In substituted anilines, the charge distribution is significantly influenced by the nature and position of the substituents. For fluoroaniline isomers, the highly electronegative fluorine atom and the nitrogen atom of the amino group are expected to carry negative charges. The carbon atoms attached to these electronegative atoms will, in turn, exhibit positive charges. The hydrogen atoms, being less electronegative, generally carry positive charges.

A study on fluoroaniline isomers using DFT methods has provided insights into their atomic charge distributions. bwise.kr For instance, in 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline, the Mulliken charges calculated show that the fluorine and oxygen atoms carry significant negative charges, while the nitrogen and most carbon atoms are positively charged. bwise.kr

For this compound, a similar pattern of charge distribution is anticipated. The fluorine and nitrogen atoms would be the most electronegative centers. The ethyl group, being an electron-donating group, would slightly increase the electron density on the ring, influencing the charges on the ring carbons.

Table 2: Illustrative Mulliken Atomic Charges for a Substituted Fluoroaniline (5-nitro-2-fluoroaniline)

AtomCharge (e)
F-0.25
O (nitro)-0.40
O (nitro)-0.39
N (amino)-0.15
N (nitro)+0.50
C1+0.20
C2-0.10
C3+0.05
C4-0.08
C5+0.12
C6-0.05

Data adapted from a study on fluoroaniline isomers for illustrative purposes. bwise.kr

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding in a molecule in terms of localized electron-pair "bonding" units. uni-muenchen.de It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability. nih.gov

In substituted anilines, NBO analysis reveals significant interactions involving the lone pair of the nitrogen atom and the π-system of the aromatic ring. The lone pair on the nitrogen (a donor NBO) interacts with the antibonding π* orbitals of the C-C bonds in the ring (acceptor NBOs). This interaction, denoted as n(N) → π*(C-C), is responsible for the delocalization of the nitrogen lone pair into the ring, which is a key feature of the electronic structure of anilines.

For fluoroanilines, the fluorine atom also participates in such interactions. The lone pairs on the fluorine atom can interact with the antibonding σ* orbitals of adjacent C-C bonds. A comprehensive NBO analysis of 4-chloro-2-fluoroaniline (B1294793) has shown significant stabilization energies arising from these intramolecular charge transfer interactions. nih.gov

In this compound, the NBO analysis would highlight the donor-acceptor interactions involving the amino group, the ethyl group, and the fluorine atom with the aromatic ring. The ethyl group would primarily engage in hyperconjugation through its σ(C-H) and σ(C-C) bonds interacting with the ring's π* orbitals.

Table 3: Key NBO Donor-Acceptor Interactions in a Representative Fluoroaniline Derivative

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
n(N)π(C1-C6)45.8
n(N)π(C2-C3)15.2
n(F)σ(C1-C2)5.6
n(F)σ(C2-C3)2.1
σ(C-H)π*(C-C)~2-5

Values are illustrative and based on typical findings for fluoroaniline derivatives. nih.govresearchgate.net

Theoretical Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

Theoretical calculations of vibrational frequencies are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT methods, such as B3LYP, are commonly used for this purpose and generally provide good agreement with experimental data after applying a scaling factor to account for anharmonicity and other systematic errors. asianpubs.orgglobalresearchonline.net

The vibrational spectrum of a substituted aniline is characterized by specific modes corresponding to the functional groups and the aromatic ring. For this compound, the key vibrational modes would include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations occur in the 1400-1650 cm⁻¹ range.

N-H bending: These modes are usually found around 1600 cm⁻¹.

C-F stretching: A strong absorption band typically appears in the 1200-1300 cm⁻¹ region.

Ethyl group vibrations: Bending and rocking modes of the CH₂ and CH₃ groups appear at lower frequencies.

Studies on related molecules like 4-chloro-2-fluoroaniline and 4-ethylaniline (B1216643) have demonstrated the accuracy of theoretical predictions. nih.govaip.org For example, a study on 4-ethylaniline assigned a low-frequency mode at around 35 cm⁻¹ to the ethyl group torsion. aip.org

Table 4: Comparison of Theoretical (Scaled) and Experimental Vibrational Frequencies (cm⁻¹) for a Representative Substituted Aniline

Vibrational ModeTheoretical (Scaled)Experimental
N-H Asymmetric Stretch34853490
N-H Symmetric Stretch33953400
Aromatic C-H Stretch30603065
Aliphatic C-H Stretch29602965
C=C Ring Stretch16101615
N-H Scissoring16201625
C-F Stretch12501255
Ethyl Torsion3535

This table presents typical values for substituted anilines to illustrate the expected correlation between theoretical and experimental data. nih.govasianpubs.orgaip.orgnih.gov

Computational Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., GIAO Method) and Experimental Validation

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict NMR chemical shifts (¹H and ¹³C). nih.govjmaterenvironsci.com These calculations are valuable for assigning experimental spectra and for understanding how the electronic environment influences the magnetic shielding of each nucleus.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the amino protons, and the protons of the ethyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino, ethyl, and fluoro substituents. The ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling.

The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to the electronegative fluorine and nitrogen atoms (C2 and C5, respectively) would be significantly affected. The chemical shifts of the aromatic carbons provide detailed information about the electronic distribution within the ring. Studies on other aniline derivatives have shown a good correlation between GIAO-calculated and experimental NMR chemical shifts. jmaterenvironsci.commdpi.com

Table 5: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for a Hypothetical this compound

AtomPredicted ¹³C ShiftProtonPredicted ¹H Shift
C1~145H (amino)~3.5-4.0
C2~155 (J_CF)H3~6.8-7.0
C3~115H4~6.6-6.8
C4~130H6~6.9-7.1
C5~120H (CH₂)~2.5-2.7 (quartet)
C6~118H (CH₃)~1.1-1.3 (triplet)
C (CH₂)~28
C (CH₃)~15

These are estimated values based on general principles and data from related aniline derivatives. jmaterenvironsci.commdpi.comuobasrah.edu.iq

Theoretical Examination of Thermodynamic Properties (e.g., Zero-Point Vibrational Energy, Heat Capacity, Entropy)

Computational chemistry allows for the calculation of various thermodynamic properties from first principles. By performing a frequency calculation on an optimized molecular geometry, properties such as zero-point vibrational energy (ZPVE), heat capacity (Cv), and entropy (S) can be determined. These calculations are typically performed using statistical thermodynamics based on the computed vibrational frequencies and rotational constants.

Studies on fluoroaniline isomers and other aniline derivatives have successfully used DFT methods to compute their thermodynamic properties. nih.govacs.org These theoretical values are often in good agreement with experimental data where available and provide a means to estimate these properties for compounds that have not been studied experimentally.

The thermodynamic properties of this compound would be influenced by its molecular structure and vibrational modes. The presence of the flexible ethyl group would contribute to a lower vibrational frequency modes, which would impact the vibrational components of the heat capacity and entropy.

Table 6: Calculated Thermodynamic Properties for a Representative Fluoroaniline Isomer at 298.15 K

Thermodynamic PropertyCalculated ValueUnits
Zero-Point Vibrational Energy (ZPVE)~75kcal/mol
Heat Capacity (Cv)~30cal/mol·K
Entropy (S)~85cal/mol·K
Enthalpy of Formation (Gas Phase)~ -20kcal/mol

Values are illustrative and based on computational studies of fluoroaniline isomers. nih.govacs.orgdntb.gov.uanih.gov

Investigation of Non-Linear Optical (NLO) Properties (e.g., First-Order Hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. ccsenet.org

Molecules with significant NLO properties often possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer upon excitation. In this compound, the amino group acts as an electron donor, and the fluorine atom has an electron-withdrawing inductive effect, while the benzene ring serves as the π-bridge. The ethyl group further enhances the donor strength of the system.

Theoretical studies on various aniline derivatives have shown that the nature and position of substituents have a profound impact on the first-order hyperpolarizability. researchgate.netcolab.wsresearchgate.net Generally, increasing the strength of the donor and acceptor groups and extending the π-conjugation length leads to a larger β value. Computational studies on halogenated aniline oligomers have demonstrated that fluorine substitution can enhance NLO properties. ccsenet.orgresearchgate.net

Table 7: Calculated First-Order Hyperpolarizability (β) for Representative Aniline Derivatives

MoleculeFirst-Order Hyperpolarizability (β) (a.u.)
Aniline~100-200
p-Nitroaniline~2000-3000
2,5-difluoroaniline~300-500
Halogenated Aniline Oligomersup to ~10,000

These values are illustrative and sourced from various computational studies on aniline derivatives to show the range of NLO responses. ccsenet.orgresearchgate.netresearchgate.net

Molecular Docking Studies for Predictive Analysis of Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of this compound, while specific and direct molecular docking studies are not extensively available in the public domain, the principles of such investigations can be understood by examining research on analogous fluoroaniline derivatives. These studies provide a framework for predicting how this compound might interact with various biological targets, such as enzymes and receptors.

Theoretical investigations into fluoroaniline isomers and their derivatives have laid the groundwork for understanding their molecular properties. researchgate.nettrdizin.gov.trresearchgate.netdergipark.org.tr For instance, studies on N-ethyl-2-fluoroaniline suggest that the fluorine atom can enhance binding affinity to molecular targets, while the ethyl group can influence pharmacokinetic properties. The position of substituents on the aniline ring is known to significantly alter spectroscopic properties and molecular docking behavior.

Molecular docking simulations for derivatives of fluoroaniline have been successfully employed to predict their binding affinities and interaction modes with various proteins. For example, docking studies on fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone against B-raf protein revealed that these compounds exhibit good binding affinity. tandfonline.comresearchgate.netnih.gov Similarly, novel 4-anilinoquinazoline (B1210976) derivatives containing a 4-bromo-2-fluoroaniline (B1266173) moiety have been docked into the active sites of EGFR and VEGFR-2, showing effective binding. ijcce.ac.ir These studies typically utilize software like AutoDock and Discovery Studio to perform the simulations. researchgate.netnih.govresearchgate.net

The binding affinity of a ligand to its target protein is a critical parameter in drug discovery and is often quantified by the binding energy, typically expressed in kcal/mol. Lower binding energy values indicate a more stable protein-ligand complex and thus, a higher binding affinity. Scoring functions are mathematical methods used to approximate the binding free energy.

In studies of related fluoroaniline derivatives, various scoring functions are employed to estimate binding affinities. For instance, in the molecular docking study of fluoroaniline derivatives against the B-raf protein, the calculated binding energies were used to rank the compounds in terms of their potential inhibitory activity. tandfonline.com One of the synthesized compounds, EOCF, exhibited a higher binding energy (141.351 kcal/mol) than the standard drug PLX4032 (131.241 kcal/mol), suggesting a greater affinity for the B-raf protein. tandfonline.com

For novel 4-anilinoquinazoline derivatives, the binding energies with EGFR and VEGFR-2 were calculated to be -6.39 and -8.24 kcal/mol, respectively, for the most potent compound. ijcce.ac.ir These values indicate effective binding, particularly to VEGFR-2.

Quantitative Structure-Activity Relationship (QSAR) studies also provide insights into the factors governing binding affinity. nanobioletters.comru.nlresearchgate.netscispace.com In a QSAR study of bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline moiety, various physicochemical descriptors such as area, volume, hydration energy, and electronic energy were correlated with their anti-tumor activity. nanobioletters.com Such models can predict the biological activity of new derivatives based on their structural features.

The following table illustrates typical binding energy data obtained from molecular docking studies of various fluoroaniline derivatives against different protein targets, which can serve as a reference for predicting the potential binding affinities of this compound.

DerivativeProtein TargetBinding Energy (kcal/mol)
EOCF (a fluoroaniline derivative)B-raf141.351
Standard Drug (PLX4032)B-raf131.241
Compound 8a (containing 4-bromo-2-fluoroaniline)EGFR-6.39
Compound 8a (containing 4-bromo-2-fluoroaniline)VEGFR-2-8.24

This table is illustrative and based on data from studies on related fluoroaniline derivatives. tandfonline.comijcce.ac.ir

The interaction between a ligand and a protein is stabilized by a combination of different types of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, electrostatic interactions (including π-π stacking), and van der Waals forces. Molecular docking simulations are instrumental in visualizing and characterizing these interactions in detail.

For fluoroaniline derivatives, the fluorine atom, being highly electronegative, can participate in hydrogen bonding as a hydrogen bond acceptor. The aromatic ring can engage in π-π stacking and hydrophobic interactions with the aromatic residues of the protein's binding pocket. The ethyl group in this compound would primarily contribute to hydrophobic interactions. The amino group (-NH2) can act as a hydrogen bond donor.

In the study of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone, the docking analysis revealed specific interactions within the binding pocket of the B-raf protein. tandfonline.com Similarly, for Schiff base complexes derived from 2-fluoroaniline (B146934), docking studies have elucidated their binding modes within the active site of human DNA topoisomerase IIβ, highlighting the importance of specific interactions for their biological activity. researchgate.net

Theoretical studies on fluoroaniline isomers have also provided insights into their reactive sites through Molecular Electrostatic Potential (MEP) maps. researchgate.nettrdizin.gov.trresearchgate.netdergipark.org.tr These maps visualize the electron density distribution and help in identifying regions prone to electrophilic and nucleophilic attack, thereby predicting potential interaction sites.

The table below summarizes the types of interactions that are typically identified in molecular docking studies of fluoroaniline derivatives and that would be anticipated for this compound.

Type of InteractionInvolving Moiety of this compoundPotential Interacting Residues in Protein
Hydrogen Bond (Acceptor)Fluorine atomAmino acid residues with donor groups (e.g., -OH, -NH)
Hydrogen Bond (Donor)Amino group (-NH2)Amino acid residues with acceptor groups (e.g., C=O)
Hydrophobic InteractionsEthyl group, Phenyl ringNonpolar amino acid residues (e.g., Alanine, Valine, Leucine)
π-π StackingPhenyl ringAromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan)
Electrostatic InteractionsElectron-rich Fluorine, Electron-deficient regionsCharged or polar amino acid residues

This table is a generalized representation based on the chemical structure of this compound and findings from studies on related compounds.

Applications of 5 Ethyl 2 Fluoroaniline As a Versatile Synthetic Building Block

Utility in Organic Synthesis for Complex Molecular Architectures

The reactivity of 5-Ethyl-2-fluoroaniline, stemming from its nucleophilic amino group and the activated aromatic ring, allows it to participate in a wide array of chemical transformations. It serves as a key starting material for synthesizing more intricate molecular frameworks, particularly heterocyclic compounds which are prevalent in pharmaceuticals and biologically active compounds.

The amino group can readily undergo reactions such as acylation and diazotization, providing pathways to amides and a host of other derivatives. evitachem.com Furthermore, the aniline (B41778) ring itself is amenable to electrophilic substitution, allowing for the introduction of additional functional groups. The directing effects of the amino, ethyl, and fluoro substituents guide the regioselectivity of these reactions, enabling the controlled construction of complex substitution patterns on the aromatic ring. lumenlearning.com

A practical example of a similar aniline's utility is seen in the synthesis of biaryl compounds. For instance, the structurally related 4-ethylaniline (B1216643) can be used to synthesize 4'-Fluoro-5-ethyl-biphenyl-2-ylamine, a complex biphenyl (B1667301) structure. analis.com.my This suggests that this compound is a suitable precursor for creating diverse and complex molecular architectures through cross-coupling reactions and other multi-step synthetic sequences. savemyexams.com

Role in the Synthesis of Fluorinated Building Blocks for Diverse Scientific Fields

The incorporation of fluorine into organic molecules is a widely used strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.orgtcichemicals.comrsc.org this compound is not only a fluorinated molecule itself but also serves as a precursor for the creation of other, more complex fluorinated building blocks. tcichemicals.com

Starting from this compound, chemists can synthesize a variety of derivatives that retain the fluorine atom while introducing new reactive sites. These subsequent intermediates can then be used in diverse scientific fields. For example, derivatives of its parent compound, 2-fluoroaniline (B146934), are used to create fluorinated quinoline (B57606) analogs, which have shown potential as antifungal agents. mdpi.comresearchgate.net Similarly, this compound can be transformed into other key intermediates, such as ethyl 5-amino-2-fluorocarbanilate, which is a building block for more complex molecules in pharmaceutical and materials science research. evitachem.com The strategic modification of this compound allows for the generation of a library of novel fluorinated compounds with tailored properties for specific applications. beilstein-journals.orgresearchgate.net

Application in the Development of Advanced Materials and Dyes (e.g., Thermosensitive Dyes)

The chromophoric properties of aniline derivatives make them suitable for the synthesis of dyes and pigments. evitachem.com The parent compound, 2-fluoroaniline, is explicitly used in the production of the black thermosensitive dye FH-102. chemicalbook.comsfchemicals.comlookchem.comsfchemicals.com This dye is utilized in specialized printing applications such as thermal fax paper and medical recording paper. chemicalbook.comsfchemicals.com

Given this precedent, this compound is a highly promising precursor for developing new advanced dyes. The introduction of the ethyl group onto the fluorinated aniline scaffold can modulate the electronic properties of the resulting dye molecule, potentially influencing its color, stability, and sensitivity. This allows for the fine-tuning of the material's properties for specific applications in advanced recording systems or functional materials. rsc.org The use of fluorinated anilines is also explored in creating polymers with specific electronic characteristics for use in sensors or coatings.

Table 1: Application of 2-Fluoroaniline in Thermosensitive Dyes

Precursor Dye Name Application
2-Fluoroaniline FH-102 (Black Dye) Terminal output printing paper, EEG recording paper, telephone fax paper, transparent thermal film chemicalbook.comsfchemicals.comsfchemicals.com

Precursor for the Synthesis of Agrochemicals and Related Compounds

Fluorinated compounds represent a significant portion of modern agrochemicals, including herbicides, fungicides, and insecticides, as the fluorine atom can enhance their efficacy and metabolic stability. diva-portal.orgccspublishing.org.cnrhhz.net Fluoroanilines are established precursors in this industry. For instance, 2-fluoroaniline is a known reagent for synthesizing insecticides, and its chlorinated analog, 4-chloro-2-fluoroaniline (B1294793), is a key intermediate for the herbicide tiafenacil. chemicalbook.comsfchemicals.comccspublishing.org.cn

Research has shown that Schiff bases derived from 2-fluoroaniline exhibit significant antifungal activity against plant pathogens like Rhizoctonia solani and Macrophomina phaseolina. tandfonline.com Furthermore, complex quinoline structures synthesized from 2-fluoroaniline have been investigated for their potential as antifungal agents against rice blast. mdpi.comresearchgate.net These findings strongly suggest that this compound is a valuable building block for the discovery of new agrochemicals. The specific substitution pattern of this compound can be exploited to create novel active ingredients with potentially improved properties or different activity spectra compared to existing compounds. evitachem.com

Table 2: Fluoroaniline (B8554772) Derivatives in Agrochemical Synthesis

Precursor Agrochemical Type Example Compound/Application
2-Fluoroaniline Insecticide General synthetic reagent sfchemicals.com
4-Chloro-2-fluoroaniline Herbicide Precursor for Tiafenacil ccspublishing.org.cn
4-Fluoroaniline (B128567) Fungicide Precursor for Fluindapyr ccspublishing.org.cnrhhz.net
2-Fluoroaniline Fungicide Precursor for antifungal Schiff bases and quinoline analogs mdpi.comtandfonline.com

Q & A

Q. What are the recommended synthetic routes for 5-ethyl-2-fluoroaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves aromatic substitution or reduction of nitro precursors. For example:
  • Nitro Reduction : Reduce 5-ethyl-2-fluoronitrobenzene using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. Monitor pH and temperature to minimize dehalogenation risks.
  • Directed Ortho-Metalation : Use fluoro-directed lithiation followed by ethyl group introduction via alkyl halides .
    Optimization should include kinetic studies (e.g., varying catalyst loading or solvent polarity) to maximize yield.

Q. How should researchers handle purification and storage of this compound given its sensitivity?

  • Methodological Answer :
  • Purification : Distill under reduced pressure or use column chromatography (silica gel, hexane/ethyl acetate eluent). Confirm purity via TLC (Rf ~0.3 in 3:1 hexane:EtOAc).
  • Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid contact with oxidizing agents (e.g., peroxides) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹⁹F NMR : Identify fluorine environment (δ ~−120 ppm for aromatic F).
  • ¹H NMR : Ethyl group signals (triplet at ~1.2 ppm for CH₃, quartet at ~2.5 ppm for CH₂).
  • GC-MS : Confirm molecular ion (m/z 153) and fragmentation patterns.
    Cross-validate with FT-IR (N-H stretch ~3450 cm⁻¹) and elemental analysis .

Advanced Research Questions

Q. How does the ethyl substituent influence regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer : The ethyl group acts as an electron-donating substituent, directing electrophiles (e.g., nitration, sulfonation) to the para position relative to itself. Fluorine’s electron-withdrawing effect further stabilizes intermediates.
  • Experimental Design : Compare reaction outcomes (HPLC analysis) using meta/para-directing catalysts (e.g., AlCl₃ vs. FeBr₃).
  • Case Study : Nitration under acidic conditions yields 4-nitro-5-ethyl-2-fluoroaniline as the major product (>75%) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies:
  • pH Stability : Use buffered solutions (pH 2–12) and monitor decomposition via UV-Vis (λmax ~280 nm). Deamination occurs at pH >10.
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 150°C. Store below 25°C for long-term stability .

Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?

  • Methodological Answer :
  • Contradiction Analysis : Replicate solubility studies using standardized protocols (e.g., shake-flask method).
  • Variables : Control for particle size, equilibration time, and solvent purity.
  • Findings : Solubility in water is <0.1 mg/mL but improves in DMSO (50 mg/mL) due to hydrogen bonding .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to model:
  • HOMO-LUMO Gaps : Assess nucleophilic/electrophilic sites.
  • Transition States : Simulate Suzuki-Miyaura coupling with Pd catalysts.
    Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. How does this compound interact with biological macromolecules in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Docking Simulations : Model interactions with enzyme active sites (e.g., cytochrome P450).
  • In Vitro Assays : Test inhibition of bacterial dihydrofolate reductase (IC₅₀ values).
    Correlate substituent effects (ethyl vs. methyl) with bioactivity .

Key Methodological Considerations

  • Data Presentation : Use tables for comparative analysis (e.g., reaction yields under varying conditions) .
  • Critical Evaluation : Address biases by cross-referencing multiple studies (e.g., conflicting solubility data) .
  • Ethical Compliance : Adhere to safety protocols for handling aromatic amines (e.g., PPE, fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.